3-Bromo-5-(bromomethyl)-1H-indole
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Overview
Description
3-Bromo-5-(bromomethyl)-1H-indole: is a brominated indole derivative Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(bromomethyl)-1H-indole typically involves the bromination of 5-(bromomethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the indole ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(bromomethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-5-(bromomethyl)-1H-indole, while oxidation can produce this compound-2-carboxylic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-(bromomethyl)-1H-indole is used as a building block in organic synthesis
Biology: In biological research, brominated indoles are studied for their potential biological activities, including antimicrobial and anticancer properties. The bromine atoms can enhance the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential use in drug development. Brominated indoles have shown promise in the development of new pharmaceuticals due to their ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(bromomethyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The bromine atoms can form halogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Bromo-5-methyl-1H-indole
- 3-Bromo-5-(trifluoromethyl)-1H-indole
- 5-Bromo-3-(bromomethyl)-1H-indole
Comparison: Compared to these similar compounds, 3-Bromo-5-(bromomethyl)-1H-indole is unique due to the presence of two bromine atoms at specific positions on the indole ring. This structural feature can significantly influence its reactivity and biological activity. For example, the presence of a bromomethyl group can enhance the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,5,12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCCPSTLYJBBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678767 |
Source
|
Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-27-7 |
Source
|
Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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